[6-(4-Ethylpiperazin-1-yl)pyridin-3-yl]methanamine
Overview
Description
[6-(4-Ethylpiperazin-1-yl)pyridin-3-yl]methanamine: is a chemical compound with the molecular formula C12H20N4 and a molecular weight of 220.31 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-(4-Ethylpiperazin-1-yl)pyridin-3-yl]methanamine typically involves the reaction of 4-ethylpiperazine with 3-chloromethylpyridine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Oxidation: [6-(4-Ethylpiperazin-1-yl)pyridin-3-yl]methanamine can undergo oxidation reactions, typically using oxidizing agents like or .
Reduction: The compound can be reduced using reducing agents such as or .
Substitution: It can participate in nucleophilic substitution reactions, especially at the piperazine ring, using reagents like alkyl halides .
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding .
Reduction: Formation of .
Substitution: Formation of alkylated derivatives .
Scientific Research Applications
Chemistry
In chemistry, [6-(4-Ethylpiperazin-1-yl)pyridin-3-yl]methanamine is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of ligands for coordination chemistry .
Biology
In biological research, this compound is used in the study of enzyme inhibitors and receptor ligands . It helps in understanding the interaction between small molecules and biological macromolecules .
Medicine
In medicine, this compound is investigated for its potential as a pharmaceutical intermediate . It is used in the synthesis of drugs targeting neurological disorders and cancer .
Industry
Industrially, this compound is used in the production of specialty chemicals and advanced materials . It is also employed in the formulation of high-performance polymers .
Mechanism of Action
The mechanism of action of [6-(4-Ethylpiperazin-1-yl)pyridin-3-yl]methanamine involves its interaction with specific molecular targets, such as enzymes and receptors . The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction and gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
- [4-(4-Ethylpiperazin-1-yl)phenyl]methanamine
- [6-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanamine
- [6-(4-Ethylpiperazin-1-yl)pyridin-2-yl]methanamine
Uniqueness
Compared to similar compounds, [6-(4-Ethylpiperazin-1-yl)pyridin-3-yl]methanamine exhibits unique properties due to the position of the piperazine ring and the ethyl group . These structural features influence its binding affinity and selectivity towards specific molecular targets, making it a valuable compound in various research applications .
Properties
IUPAC Name |
[6-(4-ethylpiperazin-1-yl)pyridin-3-yl]methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4/c1-2-15-5-7-16(8-6-15)12-4-3-11(9-13)10-14-12/h3-4,10H,2,5-9,13H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCATFJBUBUPQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC=C(C=C2)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801243495 | |
Record name | 6-(4-Ethyl-1-piperazinyl)-3-pyridinemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801243495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
889851-57-4 | |
Record name | 6-(4-Ethyl-1-piperazinyl)-3-pyridinemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=889851-57-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(4-Ethyl-1-piperazinyl)-3-pyridinemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801243495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [6-(4-ethylpiperazin-1-yl)pyridin-3-yl]methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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